![molecular formula C24H23N3O3S B2508250 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide CAS No. 1031574-68-1](/img/structure/B2508250.png)

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

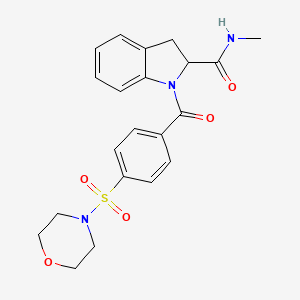

The compound "2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide" is a derivative of thiadiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This particular compound is not directly described in the provided papers, but its structural relatives are discussed, which can give insights into its potential characteristics and behavior.

Synthesis Analysis

The synthesis of related compounds involves the photolysis of azo compounds. For instance, the photolysis of 2-mesityl-2H-benzo[e]-1,2,3,4-thiatriazine-1,1-dioxide leads to the formation of a stable benzo-β-sultam derivative . Although the exact synthesis of the compound is not detailed, similar photolytic conditions could potentially be applied to synthesize derivatives of 2H-benzo[e][1,2,3]thiadiazin-2-yl compounds.

Molecular Structure Analysis

The molecular structure of thiadiazine derivatives is characterized by the orientation of the thiadiazine ring in relation to the aromatic ring. In a related compound, the thiadiazine ring is orthogonal to the plane of the aromatic ring, with a dihedral angle of 93.72° . This suggests that in the compound of interest, the thiadiazine ring may also exhibit significant non-planarity with respect to any aromatic substituents.

Chemical Reactions Analysis

The chemical reactions of thiadiazine derivatives can vary depending on the substituents attached to the thiadiazine core. The photolysis of mesityl-substituted thiadiazine yields stable benzo-β-sultam , indicating that the compound might also undergo photolytic ring cleavage, leading to stable or reactive intermediates depending on the specific conditions and substituents involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazine derivatives are influenced by their molecular structure. The non-planarity of the thiadiazine ring can affect the compound's crystal packing and intermolecular interactions. For example, the crystal structure of a related compound shows that the molecule is not planar, and the sulfur atom deviates from the mean plane of the ring . These structural features can impact the compound's solubility, melting point, and other physical properties. The presence of the 1,1-dioxido group suggests the compound may have some degree of polarity, which could influence its solubility in polar solvents.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds based on similar benzothiadiazinyl structures have been synthesized and evaluated for their anticancer activities. One study focused on a series of compounds tested against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. These compounds exhibited moderate to good inhibitory activity, with some being particularly active due to their ability to inhibit tubulin polymerization, a mechanism that can disrupt cancer cell growth (Kamal et al., 2011).

Synthesis and Characterization of Heterocycles

A novel synthesis route has been explored for the creation of benzimidazoles, benzothiazoles, and 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines via molecular iodine-mediated oxidative cyclization. This process facilitates new C-N and S-N bond formation at ambient temperature, highlighting a method for developing potentially bioactive compounds (Naresh, Kant, & Narender, 2014).

Antimicrobial and Antioxidant Activities

Some studies have explored the synthesis of novel compounds incorporating the thiadiazole moiety for their antimicrobial and antioxidant activities. These compounds have been evaluated against various bacterial and fungal strains, showing promising results that suggest potential applications in treating microbial infections and oxidative stress-related disorders (Almajan et al., 2010).

Potential Utility in Agronomy

Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, related to the query compound, have been investigated for their phytotoxic, antimicrobial, antifeedant, antifungal, insecticidal properties, and potential agronomic utility. Such compounds, derived from plants in the Poaceae family, could offer new approaches to pest control and crop protection (Macias et al., 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-16-13-17(2)23(18(3)14-16)25-22(28)15-27-26-24(19-9-5-4-6-10-19)20-11-7-8-12-21(20)31(27,29)30/h4-14H,15H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVWQCKSSILSEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B2508170.png)

![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2508173.png)

![[4-(Trifluoromethyl)thiophen-2-YL]boronic acid](/img/structure/B2508174.png)

![N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508176.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2508178.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2508182.png)

![N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2508185.png)